Metoprolol Acid Methyl Ester-d5 Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

メトプロロール酸メチルエステル-d5 (塩酸塩) は、選択的β1アドレナリン受容体遮断薬であるメトプロロールの重水素化された形態です。この化合物は主に、メトプロロールの薬物動態と代謝を研究する科学研究で使用されます。化合物中の重水素原子は、質量分析法における独自の利点をもたらし、より正確な追跡と定量化が可能になります。

2. 製法

合成経路と反応条件: メトプロロール酸メチルエステル-d5 (塩酸塩) の合成は、通常、メトプロロール酸メチルエステルの重水素化を伴います。このプロセスは、重水素化試薬を使用して、水素原子を重水素原子と交換することで実現できます。反応条件は、多くの場合、重水素化溶媒と触媒を必要とし、交換を促進します。

工業的生産方法: 工業的環境では、メトプロロール酸メチルエステル-d5 (塩酸塩) の生産には、大規模な重水素化プロセスが関与します。これらのプロセスは、高収率と高純度のために最適化されており、多くの場合、連続フロー反応器や自動合成システムなどの高度な技術を使用しています。最終製品は、結晶化またはクロマトグラフィーによって精製され、不純物の除去を保証します。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of metoprolol acid methyl ester-d5 (hydrochloride) typically involves the deuteration of metoprolol acid methyl ester. This process can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents. The reaction conditions often require a deuterated solvent and a catalyst to facilitate the exchange.

Industrial Production Methods: In an industrial setting, the production of metoprolol acid methyl ester-d5 (hydrochloride) involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The final product is purified through crystallization or chromatography to ensure the removal of any impurities.

化学反応の分析

反応の種類: メトプロロール酸メチルエステル-d5 (塩酸塩) は、次のようなさまざまな化学反応を起こす可能性があります。

酸化: 化合物は、対応するケトンまたはアルデヒドを形成するために酸化される可能性があります。

還元: 還元反応は、化合物を対応するアルコールまたはアミンに変換できます。

置換: 求核置換反応は、化合物内の官能基を置換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化リチウムアルミニウムと水素化ホウ素ナトリウムなどの還元剤がよく使用されます。

置換: メトキシドナトリウムとtert-ブトキシドカリウムなどの求核剤が一般的に使用されます。

生成される主な生成物: これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンをもたらす可能性があり、還元はアルコールを生成する可能性があります。

4. 科学研究への応用

メトプロロール酸メチルエステル-d5 (塩酸塩) は、科学研究、特に次の分野で広く使用されています。

化学: 質量分析におけるメトプロロールとその代謝物の定量化のための参照標準として役立ちます。

生物学: 化合物は、生物系におけるメトプロロールの代謝経路と薬物動態を研究するために使用されます。

医学: この化合物に関する研究は、薬物の作用機序とその心臓血管系への影響を理解するのに役立ちます。

産業: 薬物試験と品質管理のための分析方法の開発とバリデーションに使用されています。

科学的研究の応用

Metoprolol acid methyl ester-d5 (hydrochloride) is widely used in scientific research, particularly in the fields of:

Chemistry: It serves as a reference standard in mass spectrometry for the quantification of metoprolol and its metabolites.

Biology: The compound is used to study the metabolic pathways and pharmacokinetics of metoprolol in biological systems.

Medicine: Research involving this compound helps in understanding the drug’s mechanism of action and its effects on the cardiovascular system.

Industry: It is utilized in the development and validation of analytical methods for drug testing and quality control.

作用機序

メトプロロール酸メチルエステル-d5 (塩酸塩) は、心臓細胞のβ1アドレナリン受容体を選択的に遮断することで効果を発揮します。この阻害は、アドレナリンとノルアドレナリンの効果を減らし、心拍数と心拍出量の低下につながります。分子標的はβ1アドレナリン受容体であり、関与する経路は主に交感神経系に関連しています。

類似化合物:

メトプロロール: 高血圧や狭心症の治療に臨床的に使用される化合物の非重水素化形態。

アテノロール: 同様の治療的使用を持つ別の選択的β1遮断薬。

プロプラノロール: さまざまな心臓血管疾患に使用される非選択的β遮断薬。

独自性: メトプロロール酸メチルエステル-d5 (塩酸塩) は、分析化学において明確な利点をもたらす重水素標識によって独特です。重水素原子は化合物の安定性を高め、非重水素化対応物と比較してより正確な質量分析法が可能になります。

類似化合物との比較

Metoprolol: The non-deuterated form of the compound, used clinically for treating hypertension and angina.

Atenolol: Another selective beta-1 blocker with similar therapeutic uses.

Propranolol: A non-selective beta-blocker used for various cardiovascular conditions.

Uniqueness: Metoprolol acid methyl ester-d5 (hydrochloride) is unique due to its deuterium labeling, which provides distinct advantages in analytical chemistry. The deuterium atoms enhance the compound’s stability and allow for more accurate mass spectrometric analysis compared to its non-deuterated counterparts.

生物活性

Metoprolol Acid Methyl Ester-d5 Hydrochloride is a deuterated form of metoprolol, a selective beta-1 adrenergic receptor blocker commonly used to treat cardiovascular conditions. This compound is particularly significant in pharmacological research due to its stable isotope labeling, which enhances the accuracy of metabolic and pharmacokinetic studies. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

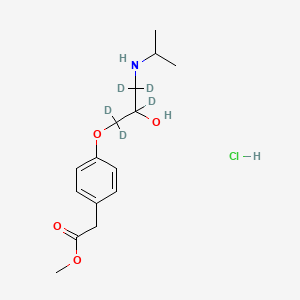

- Molecular Formula : C15D5H18N O4·HCl

- Molecular Weight : 322.839 g/mol

- IUPAC Name : Methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate; hydrochloride

The presence of deuterium in the structure allows for enhanced tracking in biological systems, making it a valuable tool in drug metabolism studies.

Metoprolol functions primarily by selectively blocking beta-1 adrenergic receptors located in the heart. This action leads to several physiological effects:

- Reduction in Heart Rate : By blocking catecholamine receptor activation, metoprolol decreases heart rate and myocardial contractility.

- Lowering Blood Pressure : The reduction in heart rate and cardiac output results in decreased blood pressure.

- Decreased Oxygen Demand : This is crucial for patients with ischemic heart conditions as it alleviates symptoms like angina.

Pharmacokinetics

The pharmacokinetics of this compound are influenced by its deuterated nature. Key points include:

- Absorption and Distribution : The compound exhibits high bioavailability and a volume of distribution that allows effective therapeutic concentrations.

- Metabolism : Metoprolol is metabolized primarily by cytochrome P450 enzymes (CYP2D6), resulting in various metabolites, including alpha-hydroxy-metoprolol.

- Excretion : The metabolites are excreted mainly through urine.

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Half-life | 3 to 7 hours |

| Bioavailability | ~40% |

| Volume of Distribution | 4 L/kg |

| Clearance | 0.5 L/h/kg |

Study on Efficacy in Heart Failure

A multicenter study involving 383 patients with idiopathic dilated cardiomyopathy assessed the efficacy of metoprolol. Key findings included:

- Improvement in Ejection Fraction : Patients treated with metoprolol showed a significant increase in ejection fraction compared to placebo (0.13 vs. 0.06).

- Clinical Outcomes : There was a 34% reduction in primary endpoints (hospitalization or death) among those receiving metoprolol.

This study highlights the therapeutic benefits of metoprolol in managing heart failure symptoms and improving cardiac function .

Impact on Drug Metabolism Research

Research utilizing this compound has provided insights into drug metabolism pathways. For instance:

- Metabolic Pathways : Studies have shown how deuterated compounds can be used to trace metabolic pathways without interference from endogenous compounds.

- Pharmacokinetic Modeling : The use of this compound has facilitated advanced modeling techniques that predict drug behavior in various physiological conditions .

特性

分子式 |

C15H24ClNO4 |

|---|---|

分子量 |

322.84 g/mol |

IUPAC名 |

methyl 2-[4-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]acetate;hydrochloride |

InChI |

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-4-12(5-7-14)8-15(18)19-3;/h4-7,11,13,16-17H,8-10H2,1-3H3;1H/i9D2,10D2,13D; |

InChIキー |

MCYVNMKALCGOTK-SUKSBMJQSA-N |

異性体SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=C(C=C1)CC(=O)OC)O)NC(C)C.Cl |

正規SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CC(=O)OC)O.Cl |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。